2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound belongs to the pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide family, characterized by a fused pyridine-thiadiazine core with sulfone and ketone functionalities. The structure includes a 4-chlorobenzyl group at position 2 and a 4-methoxyphenyl group at position 4 (Fig. 1). Its molecular formula is C₂₁H₁₆ClN₃O₄S, with a molecular weight of 441.89 g/mol. Structural confirmation of this compound and analogs often relies on X-ray crystallography using programs like SHELXL and visualization tools like ORTEP-3 .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S/c1-28-17-10-8-16(9-11-17)24-19-18(3-2-12-22-19)29(26,27)23(20(24)25)13-14-4-6-15(21)7-5-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGLQXMQKYPPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the pyrido-thiadiazine family, which has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action.
- Molecular Formula : C20H16ClN3O4S
- Molecular Weight : 429.88 g/mol
- CAS Number : 1251708-97-0
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising areas:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of pyrido-thiadiazines exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Compound | Microbial Strain | Activity |
|---|---|---|
| 2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | Staphylococcus aureus | Inhibitory |
| 2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | Escherichia coli | Moderate |
2. Anticancer Properties
The compound has been evaluated for its anticancer potential through various in vitro assays. Preliminary results suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism.
- Induction of Oxidative Stress : This leads to cellular damage and apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and survival.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- A study published in Journal of Medicinal Chemistry reported that modifications to the thiadiazine ring can enhance antimicrobial efficacy while reducing cytotoxicity to human cells.
- Molecular docking studies suggest that this compound binds effectively to target proteins involved in cancer progression and microbial resistance mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrido-/benzothiadiazine derivatives, focusing on substituent effects and core modifications. Key analogs include:
Substituent Variations in Pyrido[2,3-e][1,2,4]Thiadiazine Derivatives
Key Observations:
- Electron-Withdrawing vs. Conversely, the 4-methoxy (OCH₃) group in the target is a stronger electron donor than the 4-methylsulfanyl (SCH₃) group in , which may enhance hydrogen-bond acceptor capacity .
- Steric Effects: The 4-methylsulfanyl group in introduces greater steric bulk compared to the methoxy group in the target, possibly affecting binding to biological targets.
- Substituent Positioning: In , the 3-methyl group on the 4-fluorophenyl ring adds steric hindrance absent in the target’s 4-methoxyphenyl group, which could influence molecular packing or receptor interactions .
Core Modifications: Pyrido vs. Benzothiadiazine
The benzothiadiazine derivative in (synonym: 4-(4-chlorobenzyl)-2-(4-methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide) replaces the pyridine ring with a benzene ring. The benzothiadiazine core may exhibit lower solubility in polar solvents compared to the pyrido analog .
Implications of Structural Differences
- Bioavailability: The pyrido core’s nitrogen atom may improve solubility and target binding compared to benzothiadiazines.
- Synthetic Accessibility: The methylsulfanyl group in could complicate synthesis due to sulfur’s reactivity, whereas the methoxy group in the target is more straightforward to introduce .
- Triazole-thione derivatives in demonstrate hydrogen-bond-driven aggregation, a trait that pyrido/thiadiazine sulfones might share .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
